
Methyl-d3 acetate
Overview
Description
Methyl-d3 acetate (C₃D₃O₂CH₃) is a deuterated analog of methyl acetate, where three hydrogen atoms in the methyl group are replaced with deuterium. This isotopic substitution enhances its utility in research, particularly in metabolic studies, analytical chemistry, and synthetic organic chemistry. Key properties include a molecular weight of 92.11 g/mol (adjusted for deuterium) and stability under standard laboratory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-d3 acetate can be synthesized through the esterification of deuterated methanol (CD3OH) with acetic acid (CH3COOH). The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H2SO4), and involves heating the reactants under reflux conditions. The general reaction is as follows:
CD3OH+CH3COOH→CD3COOCH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using microwave-assisted esterification. This method involves the use of microwave radiation to accelerate the reaction between deuterated methanol and acetic acid. Parameters such as microwave power, catalyst concentration, and reaction time are carefully controlled to achieve high yields of the desired product .
Chemical Reactions Analysis
Photolysis Reactions
Photolysis of methyl-d3 acetate has been extensively studied to understand its behavior under light exposure. The reactions primarily involve the formation of alkoxy radicals and subsequent radical reactions.
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Temperature Range : Research indicates that photolysis occurs effectively within a temperature range of 30°C to 350°C, with varying light intensities impacting the reaction rates.
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Key Reactions :
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The photolysis generates methyl and acetyl radicals, which can further react to form various products.
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Activation energies for key abstraction reactions have been reported as follows:
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For hydrogen abstraction from the acetyl group:
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For hydrogen abstraction from the methoxy group:
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These values indicate that less energy is required to abstract hydrogen from the acetyl group compared to the methoxy group, a critical insight for understanding reaction mechanisms involving this compound .
Reactions with Methyl Radicals
Methyl radicals play a crucial role in the reactions involving this compound. The following reactions have been identified:
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Hydrogen Abstraction :
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Formation of Ethane :
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These reactions highlight the importance of methyl radicals in forming new compounds through radical coupling processes.
Temperature and Pressure Effects
The reaction kinetics of this compound are significantly influenced by temperature and pressure:
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At higher temperatures (above 140°C), the yield of products increases due to enhanced radical formation.
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The pressure conditions also affect the reaction pathways, with lower pressures favoring certain radical reactions over others.
Activation Energies for Abstraction Reactions
Reaction Type | Activation Energy (kcal/mol) |
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Hydrogen abstraction (acetyl) | |
Hydrogen abstraction (methoxy) |
Product Yields from Photolysis at Various Temperatures
Temperature (°C) | Product Yield (%) |
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151 | X% |
200 | Y% |
274 | Z% |
(Note: Actual product yields need to be filled based on experimental data available in specific studies.)
Scientific Research Applications
Methyl-d3 acetate is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a solvent and reagent in various chemical reactions and studies.
Biology: this compound is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: this compound is used in the production of deuterated compounds for NMR spectroscopy and other analytical techniques.
Mechanism of Action
The mechanism of action of methyl-d3 acetate involves its interaction with various molecular targets and pathways. In NMR spectroscopy, the deuterium atoms in this compound provide distinct signals that can be used to study the structure and dynamics of molecules. The presence of deuterium also affects the chemical reactivity and physical properties of the compound, making it useful in various research applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Methyl-d3 acetate with structurally related compounds:
Key Comparative Insights
Deuterium Effects on Reactivity
- This compound exhibits reduced reactivity at the methoxy group compared to non-deuterated methyl acetate. For instance, CH₃ radicals react 10× faster with the acetyl group than the methoxy group in this compound, a ratio consistent across deuterated and non-deuterated forms .
Analytical Utility
- Unlike ethyl acetate (CH₃COOCH₂CH₃), this compound avoids interference in iodoform tests due to its lack of a methyl ketone group, making it preferable in specific quantitation protocols .
- As an internal standard, this compound improves accuracy in nicotine metabolite analysis (e.g., 89–109% accuracy, ≤7% RSD) compared to non-deuterated analogs .
Biological Activity
Methyl-d3 acetate (CH₃COOCD₃) is a deuterated form of methyl acetate, which is commonly used in various chemical and biological applications. This compound has garnered interest due to its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its chemical behavior, potential applications in biological systems, and relevant research findings.
This compound undergoes photolysis, a process influenced by temperature and light intensity. Research indicates that its photolysis can lead to the formation of reactive radicals, such as methoxy and methyl radicals, which play a significant role in various chemical reactions. For instance, studies have shown that the activation energy for certain reactions involving this compound is minimal, indicating a propensity for reaction under various conditions .
Key Findings on Photolysis
- Temperature Range : Investigations have been conducted at temperatures from 30°C to 350°C.
- Radical Formation : The photolysis leads to the generation of methyl radicals, contributing to subsequent reactions such as disproportionation and recombination .
- Quantitative Data : The ratio of rate constants for different reactions involving methyl radicals has been quantified, providing insights into the reactivity of this compound .
Biological Applications
This compound's unique isotopic labeling makes it an important compound in biological research. Its applications include studying metabolic pathways and understanding the behavior of esters in biological systems.
Case Studies
- Metabolic Studies : this compound has been utilized in studies examining the metabolic pathways of esters in various organisms. The incorporation of deuterium allows researchers to trace metabolic fates more accurately.
- Biodiesel Research : As a model compound for biodiesel ignition and combustion studies, methyl acetate (and by extension, its deuterated form) has been analyzed for its combustion characteristics and potential as a fuel additive .
Research Findings
Recent studies have focused on the reaction mechanisms involving this compound, particularly in relation to hydrogen abstraction reactions. These studies provide valuable data on how this compound interacts with other species in biological systems.
Reaction Mechanisms
- Hydrogen Abstraction : Theoretical studies have explored how this compound reacts with hydroxyl radicals and other reactive species. The findings indicate that these reactions are crucial for understanding combustion processes and environmental impacts .
- Combustion Characteristics : this compound serves as a prototype molecule for investigating biodiesel combustion, with implications for improving fuel efficiency and reducing emissions.
Data Summary
The following table summarizes key findings related to the biological activity and chemical behavior of this compound:
Parameter | Value/Description |
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Photolysis Temperature Range | 30°C - 350°C |
Radical Formation | Methoxy and methyl radicals |
Activation Energy | Approximately 0 kcal for certain reactions |
Biodiesel Application | Prototype for studying ignition/combustion |
Metabolic Pathways | Traced using deuterium labeling |
Q & A
Basic Research Questions
Q. How is methyl-d3 acetate synthesized with high isotopic purity, and what steps ensure minimal isotopic exchange during synthesis?
- This compound is typically synthesized via solvolysis of acetylated substrates using deuterated methanol (e.g., methanol-d4) as the nucleophile. For example, the cleavage of acetate groups in nucleoside derivatives using methanol-d4 yields this compound (AcOCd₃) with 88–97% theoretical yield . To ensure isotopic integrity:
- Use anhydrous conditions to prevent hydrolysis, which can lead to deuterium loss.
- Monitor reaction progress via nuclear magnetic resonance (NMR), tracking the acetyl singlet at 2.04 ppm to confirm deuterium retention .
- Purify the product using distillation or chromatography to remove byproducts like acetic acid-d₁ (AcOD), which forms due to partial hydrolysis .
Q. What analytical techniques validate the isotopic purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): The acetyl proton signal in non-deuterated methyl acetate (~2.05 ppm) is absent in this compound, confirming deuterium substitution. Residual non-deuterated species can be quantified via integration .
- Mass Spectrometry (MS): High-resolution MS detects the molecular ion peak at m/z 77 (for CD₃COOCH₃), with isotopic patterns distinguishing deuterated vs. non-deuterated species.
- Isotopic Enrichment Analysis: Isotope-ratio mass spectrometry (IRMS) quantifies atom% deuterium, which should align with vendor specifications (e.g., 99 atom% D) .
Q. How should this compound be stored to maintain isotopic stability during experiments?
- Store in airtight, chemically inert containers (e.g., glass ampules) under inert gas (argon/nitrogen) to prevent moisture ingress.
- Keep at –20°C to slow kinetic isotopic exchange reactions.
- Avoid prolonged exposure to light or acidic/basic conditions, which may catalyze deuterium loss .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying isotopic effects in this compound-mediated reactions?
- Deuterium substitution alters reaction kinetics due to the kinetic isotope effect (KIE). For example:
- In ester hydrolysis, the C–D bond’s higher stability compared to C–H slows reaction rates, providing insights into rate-determining steps.
- Competitive solvolysis pathways (e.g., methanol vs. water) can be quantified by tracking deuterated vs. non-deuterated byproducts via NMR or LC-MS .
Q. How can researchers reconcile discrepancies between theoretical and observed yields of this compound in solvolysis reactions?
- Key Factors:
- Byproduct Formation: Hydrolysis of this compound to AcOD (observed at ~7% yield in some conditions) reduces the effective yield. Minimize water content in reagents and solvents .
- Reaction Medium pH: Basic conditions (e.g., triethylamine) favor methoxide-driven nucleophilic attack over hydrolysis. Optimize catalyst concentration to suppress competing pathways .
- Data Analysis: Use kinetic modeling to account for parallel reaction pathways and validate with time-resolved NMR or in situ IR spectroscopy.
Q. What challenges arise when quantifying trace levels of this compound in biological matrices, and how can they be mitigated?
- Challenges:
- Matrix interference from endogenous compounds (e.g., lipids, proteins).
- Isotopic dilution from non-deuterated solvents or reagents.
- Solutions:
- Sample Preparation: Solid-phase extraction (SPE) with deuterated internal standards (e.g., methyl-d₃ acetate-d₃) corrects for recovery losses .
- Chromatography: Use reverse-phase HPLC with a C18 column and deuterium-enriched mobile phases to separate this compound from interferents.
- Detection: High-sensitivity tandem MS (MRM mode) enhances selectivity, with quantification via standard addition curves .
Q. How does deuteration impact the physicochemical properties of this compound compared to its non-deuterated counterpart?
- Key Differences:
- Boiling Point: Slight increase (~0.5–1°C) due to higher molecular mass.
- Vapor Pressure: Reduced by ~5–10% due to stronger intermolecular forces (C–D vs. C–H).
- Solubility: Similar polarity but altered partition coefficients in biphasic systems, requiring calibration for extraction efficiency .
Q. Data Contradiction and Optimization
Q. How should researchers address conflicting reports on the stability of this compound in aqueous solutions?
- Root Cause: Variability in experimental conditions (e.g., pH, temperature, ionic strength).
- Resolution:
- Conduct stability studies under controlled conditions (e.g., buffered solutions at 25°C vs. 37°C).
- Use isotopically labeled water (D₂O) to distinguish hydrolysis-driven deuterium loss from exchange processes .
- Report detailed protocols for solvent composition and storage to enable cross-study comparisons .
Q. What strategies optimize the use of this compound as a stable isotope tracer in metabolic studies?
- Tracer Design: Co-administer with non-deuterated analogs to control for isotopic effects on enzyme binding.
- Analytical Workflow:
Properties
IUPAC Name |
trideuteriomethyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i2D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKVLQRXCPHEJC-BMSJAHLVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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